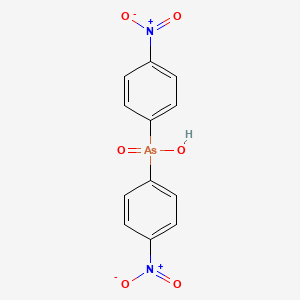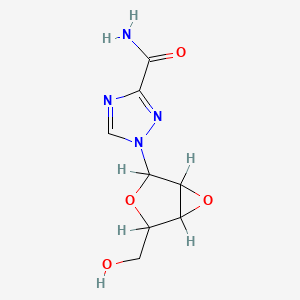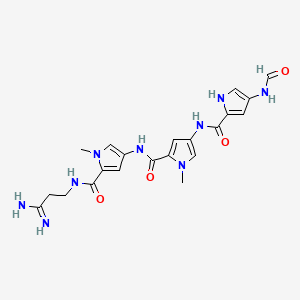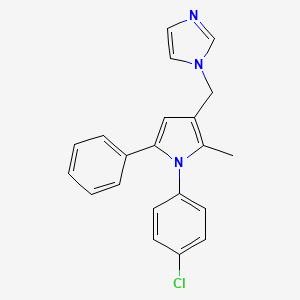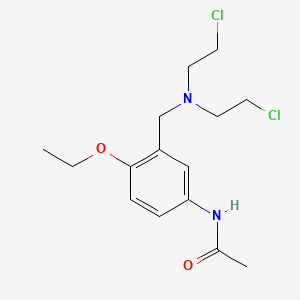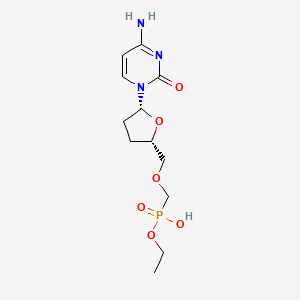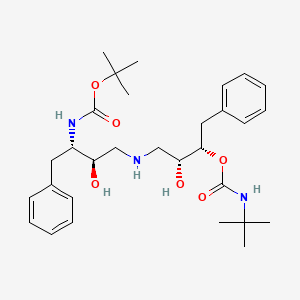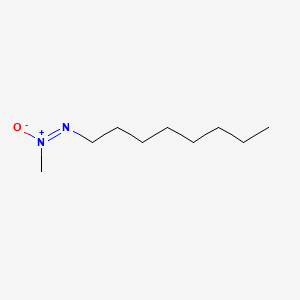
Diazene, methyloctyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, methyloctyl-, 2-oxide is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, methyloctyl-, 2-oxide can be achieved through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazine with hydrogen peroxide or air can yield diazene compounds . Another method involves the reduction of nitroso compounds using eco-friendly reductants such as glucose in an alkaline medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Mechanochemical methods, which are solvent-free and capable of providing high volumes of the target material, are also employed. These methods are advantageous as they promote high-rate solid-state reactions without the need for high temperatures .
Chemical Reactions Analysis
Types of Reactions
Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert diazene compounds into hydrazine derivatives.
Substitution: Diazene compounds can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and glucose for reduction. The conditions for these reactions vary, with some requiring alkaline media and others being catalyzed by acids .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various nitrogen oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Diazene, methyloctyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Research has explored the use of diazene derivatives in drug development, particularly for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of diazene, methyloctyl-, 2-oxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This bond can undergo cis-trans isomerization, which is influenced by factors such as torsion and inversion. The activation energies for these pathways are similar, and the competition between these mechanisms has been studied using electronic structure theory calculations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diazene, methyloctyl-, 2-oxide include other diazene derivatives such as azobenzene and diimide. These compounds share the characteristic nitrogen-nitrogen double bond but differ in their substituents and specific chemical properties .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications .
Properties
CAS No. |
54912-32-2 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
methyl-octylimino-oxidoazanium |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |
InChI Key |
PTJKOGLRCNFJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=[N+](C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


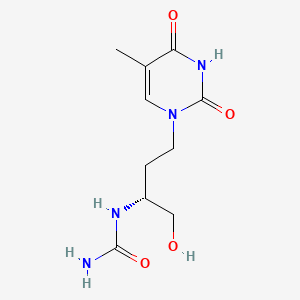
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
